(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile
Description
Properties
Molecular Formula |
C11H8F6N2 |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H8F6N2/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9H,1,19H2/t9-/m1/s1 |
InChI Key |
JWOWJDPGUPBMPH-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
General Overview
The synthesis of (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. These methods leverage the reactivity of trifluoromethyl-substituted aromatic compounds and nitrile functional groups to achieve high yields and purity. Common approaches include:
- Grignard Reactions : Utilizing 3,5-bis(trifluoromethyl)phenyl magnesium bromide as a precursor for introducing the trifluoromethyl group.
- Chiral Catalysis : Employing enantioselective catalysts to ensure the production of the desired (3R) stereoisomer.
Reaction Pathways
The preparation generally follows these steps:
- Formation of Intermediate : A trifluoromethyl-substituted phenyl Grignard reagent reacts with an appropriate nitrile precursor under controlled conditions.
- Amination : The intermediate undergoes amination using ammonia or amine derivatives to introduce the amino group.
- Purification : The product is purified via recrystallization or chromatographic techniques to achieve high enantiomeric excess.
Reagents and Catalysts
Key Reagents
- Trifluoromethyl-substituted benzene derivatives : Starting materials for introducing the trifluoromethyl groups.
- Ammonia or amine derivatives : Used in the amination step.
- Nitrile precursors : Essential for forming the propanenitrile backbone.
Catalysts
- Transition Metal Catalysts : Ruthenium-based catalysts are commonly used for enantioselective synthesis but may require optimization due to cost and environmental concerns.
- Enzymatic Catalysts : Lipase enzymes like Novozyme-435 have been explored for their mild reaction conditions and high specificity in biocatalytic methods.
Reaction Conditions
Temperature and Solvent
- Typical reactions are carried out at moderate temperatures (20–90 °C) depending on the step.
- Solvents such as tetrahydrofuran (THF) are preferred for their compatibility with Grignard reagents and enzymatic reactions.
Biocatalytic Methods
Biological methods offer an alternative to traditional chemical synthesis by utilizing enzymes or whole cells for catalysis:
- Advantages :
- Mild reaction conditions.
- High catalytic efficiency.
- Reduced energy consumption and pollution.
- Disadvantages :
Data Table: Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Feasibility : demonstrates the use of phosphoramidite-nitrile intermediates in nucleoside chemistry, hinting at possible routes for modifying the target compound’s backbone .
- Regulatory Context : emphasizes stringent quality control for trifluoromethylated pharmaceuticals, implying that the target compound would require rigorous stereochemical validation if developed industrially .
Critical Data Gaps :
- No empirical data on the target compound’s solubility, stability, or toxicity.
- Limited information on enantiomeric purity or catalytic performance.
Biological Activity
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile, also known by its CAS number 127852-28-2, is a compound with significant potential in medicinal chemistry. Its unique trifluoromethyl substituents and amino group contribute to its biological activity, making it a subject of interest in various pharmacological studies.
- Molecular Formula : CHFN
- Molecular Weight : 258.16 g/mol
- Physical State : Solid
- Melting Point : 53.0 to 57.0 °C
- Purity : >98% (GC)
- Storage Conditions : Recommended in a cool and dark place, below 15°C
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate pathways associated with neuroinflammation and cellular stress responses.
Key Mechanisms:
- NLRP3 Inflammasome Modulation : The compound has been implicated in the regulation of the NLRP3 inflammasome, a critical component in the inflammatory response associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of NLRP3 can lead to reduced neuroinflammation and improved cognitive function in animal models .
- Oxidative Stress Response : It is suggested that the compound may influence oxidative stress pathways, potentially through the modulation of NRF2 signaling, which plays a protective role against oxidative damage .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Alzheimer's Disease Models : In studies involving APP/PS1 transgenic mice, administration of this compound resulted in decreased amyloid-beta plaque accumulation and improved cognitive performance. This suggests a potential role in targeting neuroinflammatory pathways linked to Alzheimer's pathology.
- Parkinson's Disease Models : Similar studies have shown that the compound can mitigate dopaminergic neuron loss in rodent models of Parkinson's disease by inhibiting NLRP3 inflammasome activation, thereby reducing neuroinflammation and promoting neuronal survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
